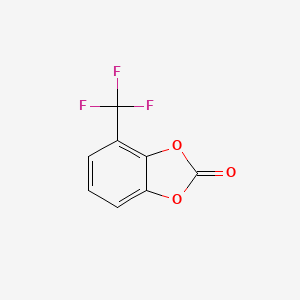

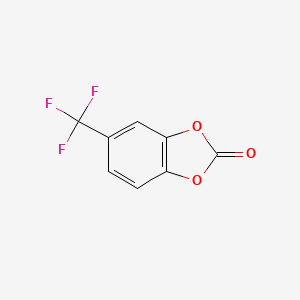

5-(Trifluoromethyl)-1,3-benzodioxol-2-one; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Trifluoromethyl)-1,3-benzodioxol-2-one is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and drugs due to its significant electronegativity .

Synthesis Analysis

The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can also be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .Chemical Reactions Analysis

The trifluoromethyl group is often used in chemical reactions to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . It is also used in the protection of crops from pests .Applications De Recherche Scientifique

Eco-Friendly Synthesis and Biological Applications

The compound has been utilized in the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, which were investigated for their anticancer, antibacterial, and DNA binding potentials. This research underscores the compound's role in the development of novel therapeutic agents with enhanced activity and minimal side effects, showcasing a green and efficient synthesis approach (Gupta et al., 2016).

Chemical Reactions and Mechanistic Insights

1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one's reactivity has been explored in various chemical reactions, including the novel ring-opening reaction of THF to yield trifluoromethyl ethers. This demonstrates its utility as a reagent in synthetic chemistry, providing insights into its mechanism of action and expanding the toolbox for organic synthesis (Fantasia et al., 2010).

Synthesis of Trifluoromethylated Compounds

The compound serves as a precursor in the synthesis of highly reactive trifluoromethylating reagents, such as 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. This research highlights its role in enhancing the reactivity and safety of trifluoromethylating agents, offering new avenues for the synthesis of trifluoromethylated organic molecules (Santschi et al., 2014).

Application in Material Science and Photopolymerization

Furthermore, its derivatives have found applications in material science, such as in the synthesis of photochemically masked one-component type II photoinitiators for free radical polymerization. This application highlights the compound's potential in the development of new materials and technologies through innovative chemical processes (Kumbaraci et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar trifluoromethylated compounds have been found to interact with various enzymes and receptors .

Mode of Action

For instance, after monophosphorylation with viral thymidine kinases, 5-(trifluoromethyl)-2’-deoxyuridine-5’-monophosphate irreversibly inhibits thymidylate synthase .

Biochemical Pathways

Similar compounds have been found to inhibit viral enzymes and disrupt metabolic transformations of nucleosides .

Pharmacokinetics

In silico computational methods have been used to predict the pharmacokinetic properties of similar trifluoromethylated compounds .

Result of Action

Similar compounds have been found to induce antioxidant, anti-inflammatory, and anti-apoptotic effects in several mammalian cell types .

Action Environment

Environmental factors can significantly influence the action of various drugs .

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1,3-benzodioxol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3O3/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIYBEATTIFPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)OC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)